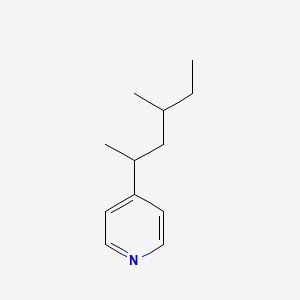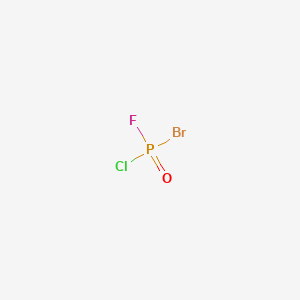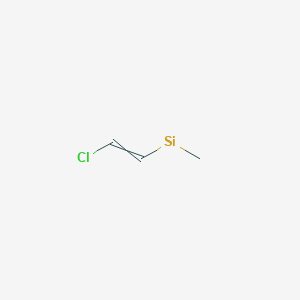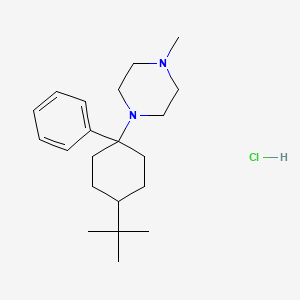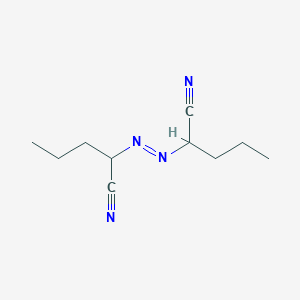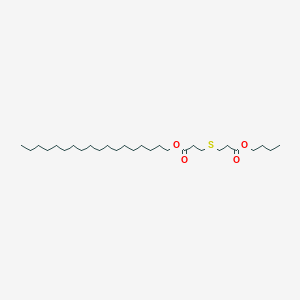
Butyl octadecyl 3,3'-sulfanediyldipropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl octadecyl 3,3’-sulfanediyldipropanoate is a chemical compound with the molecular formula C28H54O4S. It contains a total of 86 bonds, including 32 non-hydrogen bonds, 2 multiple bonds, 28 rotatable bonds, 2 double bonds, 2 ester groups (aliphatic), and 1 sulfide group
Preparation Methods
The preparation of Butyl octadecyl 3,3’-sulfanediyldipropanoate involves several synthetic routes and reaction conditions. One common method involves the esterification of octadecyl alcohol with 3,3’-sulfanediyldipropanoic acid. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity .
Chemical Reactions Analysis
Butyl octadecyl 3,3’-sulfanediyldipropanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfide group can lead to the formation of sulfoxides or sulfones .
Scientific Research Applications
Butyl octadecyl 3,3’-sulfanediyldipropanoate has a wide range of scientific research applications. In chemistry, it is used as a stabilizer for polymers due to its antioxidant properties. In biology, it has been studied for its potential antimicrobial activity. In medicine, it is being explored for its potential use in drug delivery systems, particularly in the form of nanosponges for topical applications . In industry, it is used as an additive in lubricants and as a plasticizer in the production of flexible plastics .
Mechanism of Action
The mechanism of action of Butyl octadecyl 3,3’-sulfanediyldipropanoate involves its interaction with molecular targets and pathways. As an antioxidant, it works by scavenging free radicals and preventing oxidative damage to polymers and biological molecules. The sulfide group in its structure plays a crucial role in its antioxidant activity by undergoing redox reactions that neutralize reactive oxygen species .
Comparison with Similar Compounds
Butyl octadecyl 3,3’-sulfanediyldipropanoate can be compared with other similar compounds, such as octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate and pentaerythritol tetrakis (3,5-di-tert-butyl-4-hydroxyhydrocinnamate). These compounds also exhibit antioxidant properties and are used as stabilizers in polymers. Butyl octadecyl 3,3’-sulfanediyldipropanoate is unique due to its sulfide group, which enhances its antioxidant activity and provides additional chemical stability .
Properties
CAS No. |
23449-98-1 |
|---|---|
Molecular Formula |
C28H54O4S |
Molecular Weight |
486.8 g/mol |
IUPAC Name |
butyl 3-(3-octadecoxy-3-oxopropyl)sulfanylpropanoate |
InChI |
InChI=1S/C28H54O4S/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-32-28(30)22-26-33-25-21-27(29)31-23-6-4-2/h3-26H2,1-2H3 |
InChI Key |
FJTRJBKNALSVAX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)CCSCCC(=O)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Phthalazino[2,3-b]phthalazine-5,12(7H,14H)-dione, 3-nitro-](/img/structure/B14703939.png)
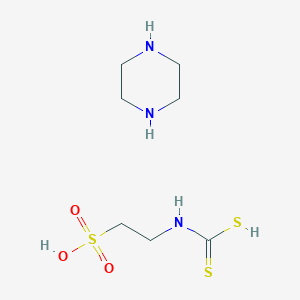
![6-hydroxy-4H-[1,3]thiazolo[5,4-d]pyrimidine-5,7-dione](/img/structure/B14703958.png)

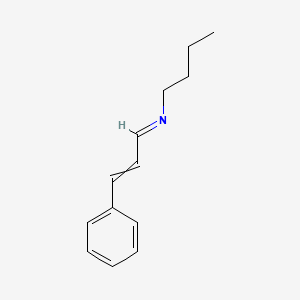
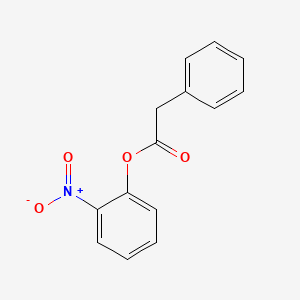
![1H-Pyrrole, 1-[(4-methoxyphenyl)methyl]-](/img/structure/B14703973.png)

